Receptor Selectivity: Dydrogesterone vs. Progesterone and Medroxyprogesterone Acetate In Vitro Binding Profile
Dydrogesterone and its primary metabolite 20α-dihydrodydrogesterone were systematically evaluated for transactivation of androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors in comparison to progesterone and medroxyprogesterone acetate (MPA). Dydrogesterone exhibited no agonist activity toward AR, MR, or GR [1]. In contrast, progesterone exerts anti-androgenic effects via inhibition of 5α-reductase type 2, while MPA demonstrates measurable androgenic and glucocorticoid receptor activity [1].
| Evidence Dimension | Androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR) transactivation |
|---|---|
| Target Compound Data | No agonist activity toward AR, MR, GR |
| Comparator Or Baseline | Progesterone: anti-androgenic via 5α-reductase type 2 inhibition; MPA: androgenic and glucocorticoid activity present |
| Quantified Difference | Dydrogesterone demonstrates zero off-target receptor agonism in transactivation assays; progesterone exerts measurable anti-androgenic effect; MPA exerts measurable androgenic/glucocorticoid effects |
| Conditions | In vitro steroid hormone receptor transactivation assays using reporter gene systems |
Why This Matters
Zero off-target agonism at AR/MR/GR enables dydrogesterone to be selected for experiments requiring pure progestogenic activity without confounding androgenic or glucocorticoid signaling.
- [1] Rabe T, et al. Selectivity and potency of the retroprogesterone dydrogesterone in vitro. Steroids. 2011;76(6):607-615. View Source
